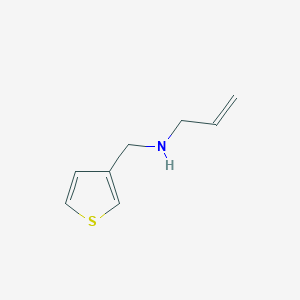

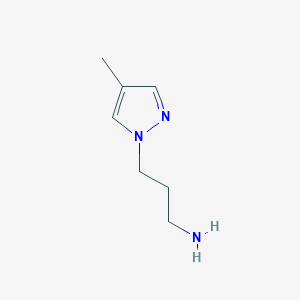

![molecular formula C11H7N3O2S B1335540 7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 676247-93-1](/img/structure/B1335540.png)

7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Vue d'ensemble

Description

“7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid” is a product used for proteomics research . It has a molecular formula of C11H7N3O2S and a molecular weight of 245.26 .

Synthesis Analysis

The synthesis of this compound has been widely studied . For instance, one method involves the use of Cu (I) catalyzed 1,3 dipolar cycloaddition reaction with synthesized glycone and aglycone intermediates .Molecular Structure Analysis

The molecular structure of this compound includes both pyrazole and pyrimidine rings . The InChI code is 1S/C11H7N3O2S/c15-11(16)7-6-13-14-8(3-4-12-10(7)14)9-2-1-5-17-9/h1-6H, (H,15,16) .Chemical Reactions Analysis

The chemical reactions involving this compound are diverse and depend on the functional groups present . For example, it can undergo 1,3 dipolar cycloaddition reactions in the presence of a copper (I) catalyst .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 270-271 degrees Celsius .Applications De Recherche Scientifique

. It is used for research purposes only and not intended for diagnostic or therapeutic use.

Fluorophore Development

The pyrazolo[1,5-a]pyrimidine scaffold is identified as a strategic compound for optical applications. It offers simpler and greener synthetic methodologies and tunable photophysical properties. These properties make it suitable for developing new fluorophores that can be used in various applications, including studying intracellular processes and chemosensors .

Solid-State Emitters

Compounds with this structure allow good solid-state emission intensities. This makes them potential candidates for designing solid-state emitters by proper structural selection. Their stability and properties are comparable to commercial probes like coumarin-153, prodan, and rhodamine 6G .

Synthetic Methodology

The synthetic access methodologies of this compound allow for structural diversity, which is crucial for creating a wide range of applications. The heteroatoms present in the compound make it a potential chelating agent for ions .

Green Chemistry

The compound’s synthesis is more environmentally friendly compared to other fluorophores like BODIPYS, making it an attractive option for green chemistry applications .

Biological Interactions

Fluorogenic heterocyclic compounds like 7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid have been a major focus of research related to materials science and biological interactions. They have been used for ionic or molecular sensing, bioimaging applications, and studying bio-macromolecular interactions .

Estrogen Receptor Research

Although not directly mentioned for this specific compound, pyrazolo[1,5-a]pyrimidines have been used in estrogen receptor research. They can help distinguish the activities of different estrogen receptors, which is crucial for understanding the role of estrogen in various diseases and conditions .

Material Science

Due to its photophysical properties, this compound can be used in material science, particularly in the development of organic light-emitting devices. Its potential for high absorption and emission intensities makes it a valuable component in the creation of new materials .

Mécanisme D'action

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . These correspond to skin irritation, eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Orientations Futures

Pyrazolo[1,5-a]pyrimidine derivatives, such as this compound, have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . Future research could focus on developing new synthetic routes and applications for these compounds .

Propriétés

IUPAC Name |

7-thiophen-2-ylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O2S/c15-11(16)7-6-13-14-8(3-4-12-10(7)14)9-2-1-5-17-9/h1-6H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OURWKHLDAVYMGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=NC3=C(C=NN23)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406419 | |

| Record name | 7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |

CAS RN |

676247-93-1 | |

| Record name | 7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid](/img/structure/B1335470.png)

![2-[(5-Ethylpyridin-2-yl)methyl]azepane](/img/structure/B1335474.png)

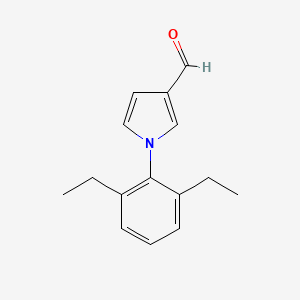

![2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1335477.png)

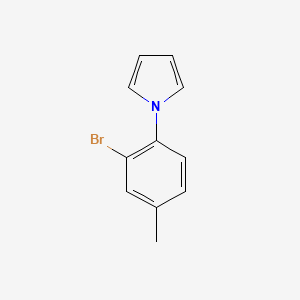

![2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1335479.png)

![2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1335482.png)

![2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1335483.png)

![2-[(2-Furylmethyl)amino]-1-butanol](/img/structure/B1335490.png)